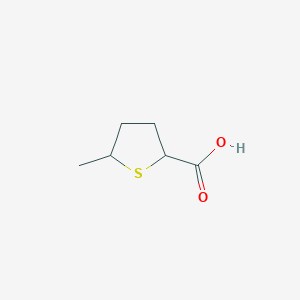

5-Methylthiolane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-Methylthiolane-2-carboxylic acid derivatives involves innovative approaches to incorporate the 1,2-dithiolane ring system into peptides. One study reports the synthesis of a chemotactic tripeptide analogue, demonstrating the incorporation of 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) to replace the central L-leucine residue, highlighting the compound's potential in peptide chemistry (Morera et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound derivatives, such as Adt, has been elucidated through X-ray crystallography. Comparisons with other related compounds, like lipoic acid and asparagusic acid, reveal distinct conformational characteristics and interactions that contribute to their biological functions and chemical reactivity (Morera et al., 2002).

科学的研究の応用

Synthesis and Antibacterial Activity

5-Methylthiolane-2-carboxylic acid and its derivatives have been explored for their potential in synthesizing compounds with antibacterial properties. For instance, derivatives of 5-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their antibacterial activity, showing moderate to good results against various bacterial strains (Babu et al., 2016).

Interest in Peptide Chemistry

The 1,2-dithiolane ring system, a close relative of this compound, has garnered interest in peptide chemistry. A study reported the synthesis and bioactivity of a chemotactic tripeptide analog incorporating the residue of 4-amino-1,2-dithiolane-4-carboxylic acid, offering insights into the potential of these ring systems in bioactive peptide design (Morera et al., 2002).

Contribution to Electrochemical Studies

Compounds like 2-methylthiopyridine-5-carboxylic acid have been subject to electrochemical studies, revealing insights into their behavior and potential applications in quantifying these compounds through various polarographic and voltammetric techniques (Lejeune et al., 2010).

Lead Detoxification Activities

Novel derivatives of 5-(1-carbonyl-L-amino-acid)-2,2-dimethyl-[1,3]dithiolane-4-carboxylic acids, linked to mercapto groups, have been prepared and evaluated for their lead detoxification activities in vivo. These compounds demonstrated significant potential in reducing lead levels in organs like the liver, kidneys, and brain without affecting essential metals like Fe, Cu, Zn, and Ca, indicating their selectivity and efficiency in lead detoxification (Xu et al., 2011).

Polymer Synthesis and Biotechnology Applications

In the field of polymer chemistry, derivatives like 5,6-dihydroxyoxanorbornane carboxylic acid have been synthesized and modified to create high-molecular-weight hydrophilic polymers with carboxylic acid and hydroxyl groups. These polymers, mimicking natural acidic polysaccharides, have potential applications in biotechnology and pharmaceutical industries (Wathier et al., 2010).

将来の方向性

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This field continues to evolve, with ongoing research into new catalysts and reaction mechanisms.

特性

IUPAC Name |

5-methylthiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZJNCHQIKMJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

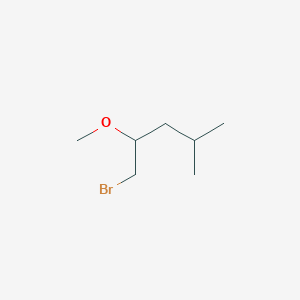

CC1CCC(S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)

![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2492542.png)

![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)

![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)

![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)

![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)